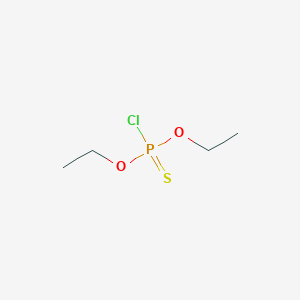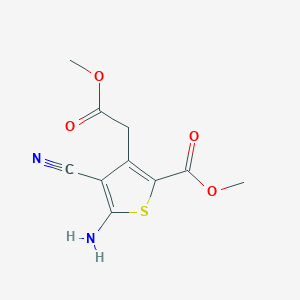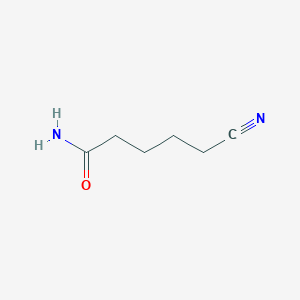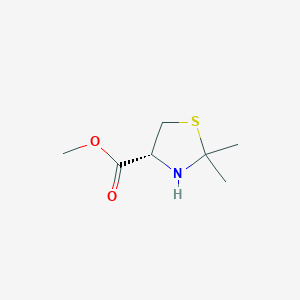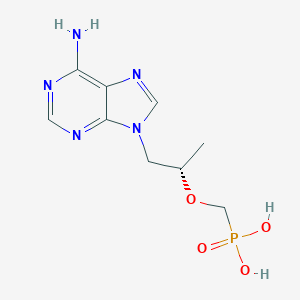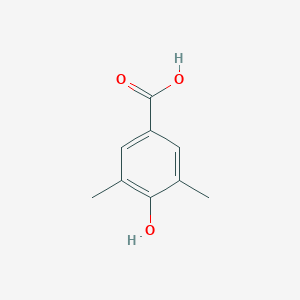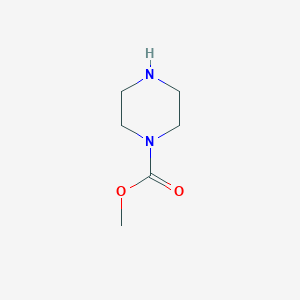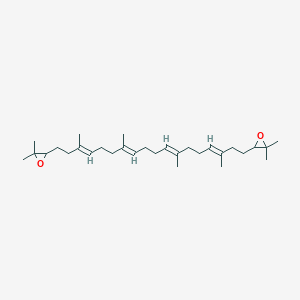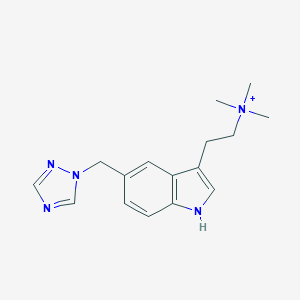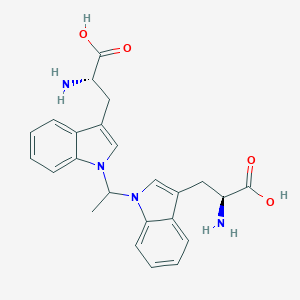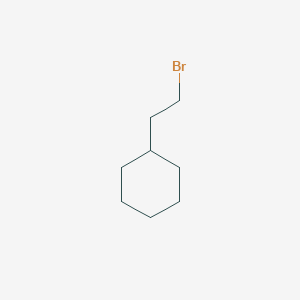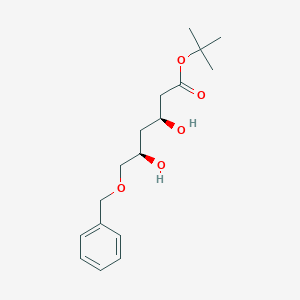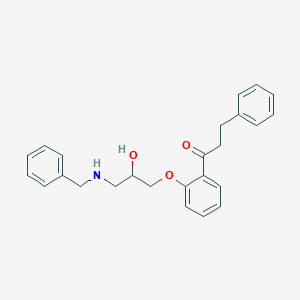
N-Depropyl N-Benzyl Propafenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Depropyl N-Benzyl Propafenone is a chemical compound with the molecular formula C25H27NO3 and a molecular weight of 389.49 g/mol. It is used in the preparation of Propafenone analogues, which are known for their antimalarial properties. The compound is characterized by its white solid appearance and solubility in ethanol and methanol.
Métodos De Preparación
The synthesis of N-Depropyl N-Benzyl Propafenone involves several steps. One common method includes the reaction of 1-[2-[2-Hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require specific temperatures and reaction times to achieve optimal yields. Industrial production methods may involve scaling up these reactions and optimizing them for higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N-Depropyl N-Benzyl Propafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
N-Depropyl N-Benzyl Propafenone has several scientific research applications:
Biology: The compound is investigated for its biological activity, particularly its antimalarial properties. Researchers study its effects on different biological systems and its potential as a therapeutic agent.
Medicine: this compound and its analogues are explored for their potential use in treating diseases, especially malaria. Their efficacy, safety, and mechanism of action are subjects of ongoing research.
Industry: The compound is used in the development of new drugs and chemical products. Its properties make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Depropyl N-Benzyl Propafenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-Depropyl N-Benzyl Propafenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Propafenone: A class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation and ventricular arrhythmias
Flecainide: Another class 1C antiarrhythmic drug with similar properties but different chemical structure.
Lidocaine: A class 1B antiarrhythmic agent with local anesthetic properties.
These compounds share some similarities in their mechanisms of action and therapeutic applications but differ in their chemical structures and specific uses.
Propiedades
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
